

# Ro 31-9790: A Technical Guide on its History and Development

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## Compound of Interest

Compound Name: Ro 31-9790

Cat. No.: B1243695

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## Introduction

**Ro 31-9790** is a synthetic, hydroxamate-based compound developed by F. Hoffmann-La Roche Ltd. as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Structurally, it is an N-substituted Tle-N-methylamide, incorporating the non-proteinogenic amino acid L-tert-leucine, which is a key component in several antiviral and anti-inflammatory drugs[1][2]. As a competitive antagonist, **Ro 31-9790** functions by chelating the active-site zinc ion essential for the catalytic activity of MMPs[3]. Initially investigated for its potential in treating arthritis and other conditions involving excessive extracellular matrix degradation, its development was ultimately halted. This guide provides a comprehensive technical overview of the history, mechanism of action, key experimental findings, and the reasons for the discontinuation of **Ro 31-9790**.

## History and Development

Developed by Roche, **Ro 31-9790** emerged from research programs targeting MMPs for therapeutic intervention in diseases characterized by aberrant tissue remodeling, such as arthritis[4]. The rationale was to prevent the pathological breakdown of cartilage and other extracellular matrix components mediated by MMPs.

The compound progressed to Phase I clinical trials. However, its development was discontinued due to the emergence of a dose- and time-dependent musculoskeletal toxicity[4]

[5]. This adverse effect, characterized by arthralgia, joint stiffness, and tendonitis, was not unique to **Ro 31-9790** and became a class-wide issue for many broad-spectrum MMP inhibitors, ultimately leading to the failure of multiple drug candidates in late-stage clinical trials[5][6]. The experience with **Ro 31-9790** and similar compounds highlighted the challenge of achieving a therapeutic window for MMP inhibitors, likely due to the inhibition of multiple, physiologically important MMPs or related "shedase" enzymes[4].

## Mechanism of Action

**Ro 31-9790** is a potent, competitive inhibitor of several matrix metalloproteinases. Its mechanism relies on the hydroxamate group, a well-established zinc-binding group (ZBG) that forms a bidentate chelation complex with the  $Zn^{2+}$  ion in the catalytic domain of MMPs, thereby blocking their enzymatic activity[3][7].

The compound exhibits broad-spectrum activity, inhibiting multiple MMPs with varying potency. It has been extensively used as a research tool to probe the function of MMPs in various biological processes, including cell proliferation, inflammation, and angiogenesis[3][8][9]. A notable and widely studied effect of **Ro 31-9790** is its ability to inhibit the "shedding" of L-selectin (CD62L) from the surface of leukocytes, a process mediated by a disintegrin and metalloproteinase (ADAM) family member, ADAM17[10]. This has made it a valuable tool for studying leukocyte trafficking and activation[8][11].

## Quantitative Data: Inhibitory Activity

The inhibitory profile of **Ro 31-9790** against various metalloproteinases has been characterized in numerous studies. The data below is compiled from multiple sources to provide a comparative summary of its potency.

Target Enzyme	Inhibition Constant (IC <sub>50</sub> or K <sub>i</sub> )	Notes
MMP-1 (Collagenase-1)	10 nM (IC <sub>50</sub> )[7][12]	Potent inhibition.
MMP-2 (Gelatinase-A)	8 nM (IC <sub>50</sub> )[7][12]; 5.2 nM (K <sub>i</sub> )[9]	Strong inhibition of a key gelatinase.
MMP-3 (Stromelysin-1)	700 nM (IC <sub>50</sub> )[7][12]	Significantly less potent compared to MMP-1, -2, and -14.
MMP-9 (Gelatinase-B)	10.4 nM (K <sub>i</sub> )[9]	Potent inhibition.
MMP-14 (MT1-MMP)	1.9 nM (IC <sub>50</sub> )[7][12]	Very potent inhibition of a membrane-type MMP.
L-selectin Sheddase	0.3-0.4 μM (IC <sub>50</sub> )[11]	Inhibits shedding from lymphocytes and monocytes. Varies slightly by cell type.[11][13]
TNF-α Sheddase	0.38 ± 0.05 μM (IC <sub>50</sub> )[11]	Inhibits shedding from human monocytes.

## Key Experimental Protocols

**Ro 31-9790** has been a critical tool in elucidating the role of metalloproteinases. Below are detailed methodologies for key experiments where it has been utilized.

### Inhibition of Cell Proliferation (Thymidine Incorporation Assay)

This assay measures the effect of **Ro 31-9790** on DNA synthesis as an indicator of cell proliferation.

- Objective: To quantify the antiproliferative effect of **Ro 31-9790** on mitogen-stimulated cells, such as human airway smooth muscle cells[3].
- Methodology:

- Cell Culture: Cells are seeded in multi-well plates and grown to confluence. They are then growth-arrested by serum deprivation for 24-48 hours.
- Treatment: Cells are treated with a mitogen (e.g., 10% Fetal Bovine Serum) in the presence of varying concentrations of **Ro 31-9790** or a vehicle control.
- Radiolabeling: During the final hours (typically 3-4 hours) of the incubation period (e.g., 24 hours), tritiated thymidine ( $[^3\text{H}]$ -thymidine) is added to each well[14][15].
- Harvesting: The incubation is stopped, and cells are harvested. Unincorporated  $[^3\text{H}]$ -thymidine is washed away, and the DNA is precipitated (e.g., with trichloroacetic acid).
- Quantification: The incorporated radioactivity, which is proportional to the amount of newly synthesized DNA, is measured using a liquid scintillation counter[16][17].
- Key Finding: 100  $\mu\text{M}$  Ro-31-9790 caused a 51% inhibition of FBS-induced thymidine incorporation in human airway smooth muscle cells[3].

## In Situ Zymography for MMP Activity

This technique localizes and visualizes the gelatinolytic activity of MMPs (primarily MMP-2 and MMP-9) directly within tissue sections or cell cultures.

- Objective: To demonstrate the inhibition of localized MMP activity by **Ro 31-9790** in tissues like atherosclerotic plaques or vein grafts[18][19].
- Methodology:
  - Sample Preparation: Unfixed frozen tissue sections (8-10  $\mu\text{m}$ ) are prepared on glass slides[20][21].
  - Substrate Application: Slides are coated with a substrate-containing emulsion. For gelatinases, this is typically a photographic emulsion containing gelatin[19] or a dye-quenched (DQ) gelatin substrate that becomes fluorescent upon cleavage[22].
  - Incubation: The slides are incubated in a humidified chamber at 37°C for several hours to overnight, allowing enzymes in the tissue to digest the substrate.

- Inhibitor Control: Control slides are incubated in the presence of specific MMP inhibitors, such as 100-200 nM **Ro 31-9790** or 20 mM EDTA, to confirm the specificity of the enzymatic activity[18][19].
- Visualization:
  - For photographic emulsions, slides are developed and fixed. Areas of gelatinolysis (MMP activity) appear as clear or white zones against a dark background[19].
  - For DQ substrates, fluorescence is visualized using a fluorescence microscope. Areas of activity appear bright against a non-fluorescent background[22].
- Key Finding: The addition of **Ro 31-9790** to the incubation buffer completely abolished the gelatinase activity observed in sections of atherosclerotic plaques and cultured human veins[18][19].

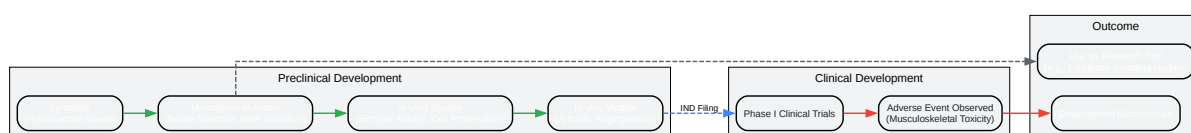
## L-selectin Shedding Assay (Flow Cytometry)

This assay quantifies the expression of L-selectin on the surface of leukocytes to measure the inhibitory effect of **Ro 31-9790** on its shedding.

- Objective: To determine the potency of **Ro 31-9790** in preventing the activation-induced cleavage of L-selectin from leukocytes[11][23][24].
- Methodology:
  - Cell Preparation: A whole blood sample or isolated leukocyte population (e.g., lymphocytes) is used[24].
  - Stimulation & Inhibition: Aliquots of cells are pre-incubated with various concentrations of **Ro 31-9790** or a vehicle control. They are then stimulated with an agent known to induce shedding, such as Phorbol 12-myristate 13-acetate (PMA)[11][25]. Unstimulated and maximally inhibited (high dose **Ro 31-9790**) controls are included.
  - Immunostaining: After stimulation (e.g., 45 minutes at 37°C), cells are washed and stained with a fluorochrome-conjugated monoclonal antibody specific for the extracellular domain of L-selectin (e.g., FITC-anti-CD62L)[24][26].

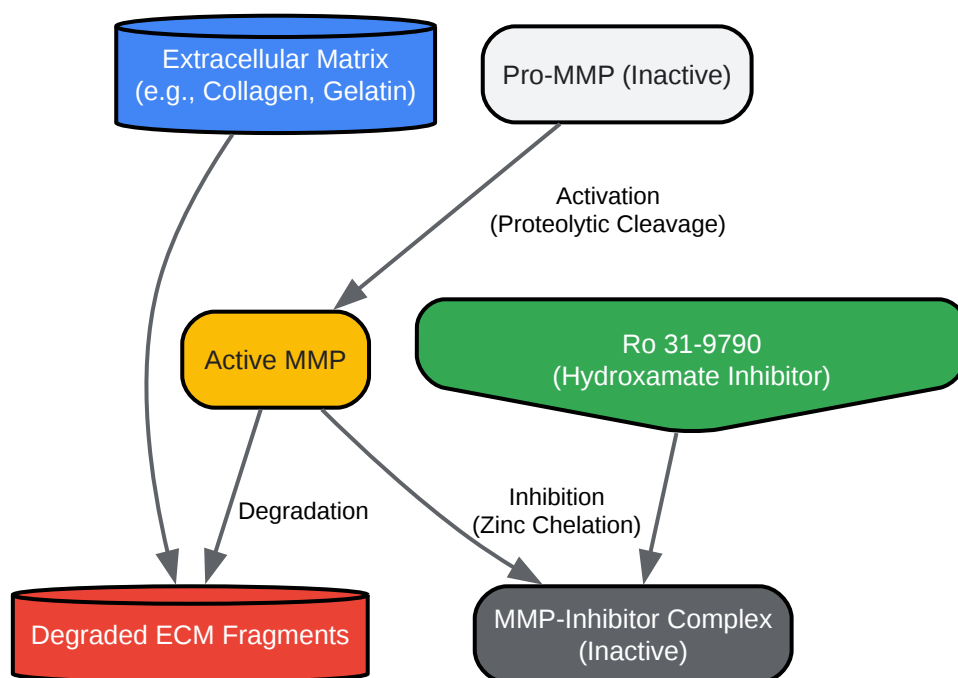
- Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer. Leukocyte populations are identified based on their forward and side scatter properties[26].
- Analysis: The geometric mean fluorescence intensity (G-MFI) or the percentage of L-selectin-positive cells is calculated. The IC<sub>50</sub> value is determined by plotting the inhibition of shedding against the log concentration of **Ro 31-9790**[11][13].
- Key Finding: **Ro 31-9790** inhibits PMA-induced L-selectin shedding from human lymphocytes with an IC<sub>50</sub> of approximately 0.70 μM[11].

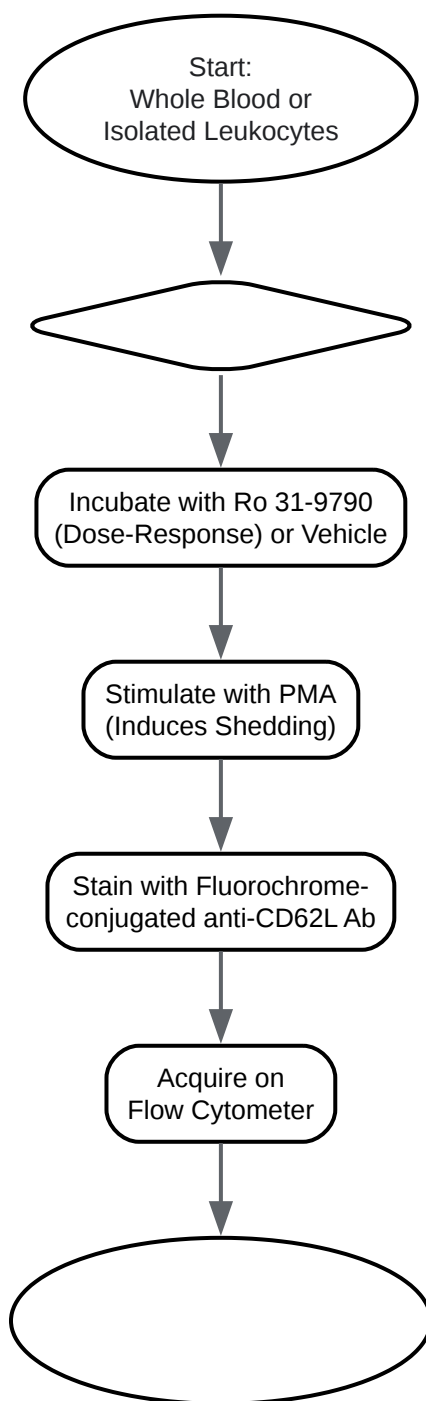
## Mandatory Visualizations



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Caption: Logical workflow of **Ro 31-9790**'s development from synthesis to discontinuation.





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